molecular formula C19H22N2O4 B2467186 N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1448065-86-8

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2467186
CAS No.: 1448065-86-8
M. Wt: 342.395
InChI Key: MNAMZDPKZHYKHS-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a high-purity oxalamide compound supplied for laboratory research use. This product is characterized by its molecular formula of C19H22N2O4 and a molecular weight of 342.4 . The oxalamide scaffold is present in compounds investigated for various biochemical applications. For instance, research into structurally related oxalic acid diamides has explored their potential as prodrugs that can be activated by specific cytochrome P450 enzymes, such as CYP4F11, to become active inhibitors of metabolic targets like stearoyl-CoA desaturase (SCD), which is a enzyme of interest in oncology research . Other oxalamide derivatives have been developed and registered as synthetic flavoring agents, demonstrating the functional versatility of this chemical class . This product is intended for research and analysis purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-8-4-5-9-14(13)17(25-3)12-20-18(22)19(23)21-15-10-6-7-11-16(15)24-2/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAMZDPKZHYKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Molecular Design

The target compound’s structure comprises two aromatic moieties linked by an oxalamide bridge. Retrosynthetic disconnection reveals two critical intermediates:

  • 2-Methoxy-2-(o-tolyl)ethylamine
  • 2-Methoxyaniline

The oxalamide core is derived from oxalyl chloride or diethyl oxalate, facilitating sequential amide bond formation.

Preparation of Key Intermediates

Synthesis of 2-Methoxy-2-(o-Tolyl)Ethylamine

Henry Reaction Pathway

Reactants :

  • o-Tolualdehyde
  • Nitroethane

Procedure :

  • Condensation of o-tolualdehyde with nitroethane in methanol at 0–5°C for 2 hours forms β-nitro alcohol.
  • Reduction using hydrogen gas (1 atm) over Raney nickel at 25°C yields the primary amine.

Optimization :

  • Solvent : Methanol improves nitro alcohol solubility.
  • Catalyst : Raney nickel achieves >85% reduction efficiency.
Alternative Grignard Approach

Reactants :

  • o-Tolylmagnesium bromide
  • 2-Methoxyacetonitrile

Procedure :

  • Grignard reagent reacts with 2-methoxyacetonitrile in THF at −10°C.
  • Hydrolysis with HCl yields 2-methoxy-2-(o-tolyl)acetaldehyde, followed by reductive amination.

Yield Comparison :

Method Yield (%) Purity (%)
Henry Reaction 78 92
Grignard 65 88

Synthesis of 2-Methoxyaniline

Commercial Availability :
2-Methoxyaniline is readily available, but laboratory synthesis involves:

  • Methoxylation of 2-nitroanisole via catalytic hydrogenation (Pd/C, H₂, ethanol).
  • Purification via vacuum distillation (bp 225°C).

Oxalamide Coupling Strategies

Stepwise Coupling Using Oxalyl Chloride

Reactants :

  • Oxalyl chloride
  • 2-Methoxy-2-(o-tolyl)ethylamine
  • 2-Methoxyaniline

Procedure :

  • First Amidation :
    • Oxalyl chloride (1.1 eq) reacts with 2-methoxy-2-(o-tolyl)ethylamine (1 eq) in dry THF at 0°C.
    • Triethylamine (2 eq) neutralizes HCl, forming monoamide chloride.
  • Second Amidation :
    • Addition of 2-methoxyaniline (1 eq) in DMF at 25°C for 12 hours.
    • Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.

Reaction Conditions :

Parameter Value
Temperature 0°C → 25°C
Solvent THF → DMF
Base Triethylamine
Yield 68%

One-Pot Diethyl Oxalate Mediated Synthesis

Reactants :

  • Diethyl oxalate
  • Both amines

Procedure :

  • Diethyl oxalate (1 eq) reacts sequentially with amines in refluxing ethanol.
  • Sodium ethoxide (0.1 eq) catalyzes transamidation, enabling direct coupling.

Advantages :

  • Avoids handling oxalyl chloride.
  • Higher functional group tolerance.

Yield : 72% after recrystallization (ethanol/water).

Optimization and Challenges

Steric and Electronic Effects

The o-tolyl group introduces steric hindrance, necessitating:

  • Extended Reaction Times : 24–36 hours for complete conversion.
  • Polar Aprotic Solvents : DMF enhances amine nucleophilicity.

Byproduct Formation

Common byproducts include:

  • Di-substituted Oxalamide : From over-reaction (mitigated by stoichiometric control).
  • Ester Hydrolysis Products : In aqueous workup (minimized by anhydrous conditions).

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Eluent = hexane/ethyl acetate (3:1 → 1:1).
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Spectroscopic Data

Technique Key Signals
¹H NMR δ 7.2–6.8 (aromatic), δ 4.1 (OCH₃)
¹³C NMR δ 160.5 (C=O), δ 55.2 (OCH₃)
HRMS [M+H]⁺ calc. 342.4, found 342.3

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Efficiency
Oxalyl Chloride 68 95 Moderate
Diethyl Oxalate 72 93 High

Industrial-Scale Considerations

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide improves interfacial reactivity.
  • Microwave Assistance : Reduces reaction time to 4 hours (80°C, 300 W).

Environmental Impact

  • Solvent Recovery : DMF and THF recycled via distillation (>90% recovery).
  • Waste Minimization : Solid byproducts incinerated with energy recovery.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with variations in their N1 and N2 substituents significantly influencing their biological activity, metabolic stability, and regulatory profiles. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural and Functional Comparison

Compound Name (ID) N1 Substituent N2 Substituent Key Properties/Applications Regulatory/Toxicological Notes
Target Compound 2-Methoxy-2-(o-tolyl)ethyl 2-Methoxyphenyl Hypothesized applications in flavor modulation (based on structural similarity to S336). Unique o-tolyl group may enhance lipophilicity compared to benzyl/phenethyl analogs. No direct data; metabolic pathways likely similar to FL-no. 16.099 analogs .
S336 (FL-no. 16.099) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent umami agonist (Savorymyx® UM33). Approved globally (FEMA 4233) for reducing monosodium glutamate (MSG) in foods. EC50 ~1 µM in hTAS1R1/hTAS1R3 assays. NOEL: 100 mg/kg/day (rats). Margin of safety >33 million (EFSA). Metabolized via oxidative pathways .
Compound 17 4-Methoxyphenethyl 2-Methoxyphenyl Synthesized via General Procedure 1 (35% yield). NMR data confirm structure. No reported biological activity. Research compound; no regulatory status.
FL-no. 16.100 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl Structurally related to S336. Used as a flavoring agent. Expected to share metabolic pathways with S337. NOEL: 100 mg/kg/day (rats). Margin of safety >500 million (EFSA).
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Inhibited CYP3A4 by 51% at 10 µM in preliminary assays. No significant inhibition in definitive testing (<50% at 10 µM). Research compound; not approved for human use.
GMC-5 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Antimicrobial research compound. Synthesized via recrystallization (THF solvent). No activity data provided. No regulatory evaluation.
Compound 19 () 2-Bromophenyl 4-Methoxyphenethyl Synthesized (30% yield). NMR and ESI-MS data reported. Investigated as a cytochrome P450 inhibitor. Research compound; no safety data.

Key Findings

Substituent Impact on Activity: Pyridyl vs. Methoxyphenyl Groups: The presence of a pyridyl group (e.g., in S336) correlates with umami receptor (hTAS1R1/hTAS1R3) activation, while methoxyphenyl substituents (e.g., target compound, Compound 17) are less studied for flavor modulation but may influence metabolic stability . 16.100 .

Synthetic Yields :

  • Yields for oxalamides vary widely (23–83%) depending on substituent complexity. The target compound’s synthesis would likely require optimization due to its branched N1 ethyl group .

Toxicity and Metabolism: Regulatory-approved oxalamides (e.g., S336) exhibit low toxicity (NOEL = 100 mg/kg/day) due to rapid oxidative metabolism. The target compound’s o-tolyl group may slow metabolism, necessitating specific toxicological evaluation .

Biological Activity

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings, highlighting its significance in medicinal chemistry.

  • Molecular Formula : C19H22N2O4
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 1797088-44-8

The compound features two methoxy groups and an oxalamide linkage, which are critical for its biological activity. The presence of aromatic rings contributes to its lipophilicity, enhancing membrane permeability.

Synthesis

The synthesis typically involves:

  • Formation of Oxalamide : Reaction of oxalyl chloride with amine precursors under controlled conditions.
  • Intermediate Formation : The reaction of 2-methoxy-2-(o-tolyl)ethylamine with the oxalamide precursor.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in cancer biology where it may inhibit phospholipase D (PLD) activity, leading to increased apoptosis and decreased cell invasion in cancer cells .
  • Binding Affinity : The methoxy and aromatic groups enhance binding affinity to target sites, which is crucial for its inhibitory effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties:

  • Inhibition of Cell Proliferation : Research shows that these compounds can reduce the proliferation of various cancer cell lines by inducing apoptosis and inhibiting metastasis .

Antimicrobial Activity

There is ongoing research into the antimicrobial properties of this class of compounds. Preliminary findings suggest potential efficacy against certain bacterial strains, although further studies are needed to confirm these effects.

Case Studies

  • PLD Inhibition Study :
    • A study demonstrated that isoform-selective PLD inhibitors could significantly reduce cancer cell invasion and enhance apoptosis in vitro . Compounds with structural similarities to this compound were effective at low concentrations (IC50 values in the nanomolar range).
  • Synthetic Analog Research :
    • Analogous compounds have been synthesized and tested for their biological activities, revealing that modifications in the aromatic substituents can lead to enhanced bioactivity and selectivity towards specific targets .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionIncreased apoptosis in cancer cells
AntimicrobialPotential efficacy against bacteriaOngoing research
Cell ProliferationReduced proliferation in vitro

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